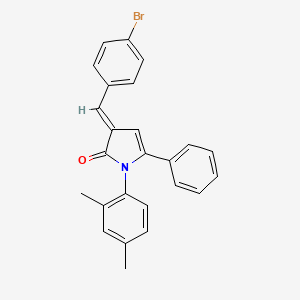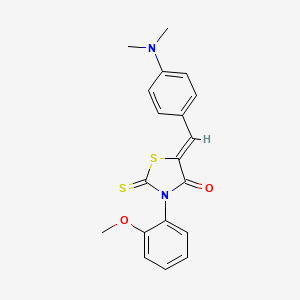
(3E)-3-(4-bromobenzylidene)-1-(2,4-dimethylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-(4-bromobenzylidene)-1-(2,4-dimetilfenil)-5-fenil-1,3-dihidro-2H-pirrol-2-ona es un compuesto orgánico que pertenece a la clase de pirrolidinonas
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (3E)-3-(4-bromobenzylidene)-1-(2,4-dimetilfenil)-5-fenil-1,3-dihidro-2H-pirrol-2-ona normalmente implica la condensación de aldehídos y cetonas apropiados en condiciones básicas o ácidas. Un método común podría incluir el uso de una base como el hidróxido de sodio o un catalizador ácido para facilitar la reacción de condensación aldólica.
Métodos de producción industrial
Los métodos de producción industrial para tales compuestos a menudo implican optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo, cribado de alto rendimiento de catalizadores y técnicas avanzadas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, típicamente utilizando reactivos como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de ácidos carboxílicos o cetonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio, lo que resulta en la hidrogenación de dobles enlaces.
Sustitución: Las reacciones de halogenación utilizando reactivos como el bromo o el cloro pueden introducir átomos de halógeno en la molécula.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, trióxido de cromo.
Reducción: Gas hidrógeno, catalizador de paladio.
Sustitución: Bromo, cloro.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir ácidos carboxílicos, mientras que la reducción podría producir hidrocarburos totalmente saturados.
Aplicaciones Científicas De Investigación
Química
En química, (3E)-3-(4-bromobenzylidene)-1-(2,4-dimetilfenil)-5-fenil-1,3-dihidro-2H-pirrol-2-ona se estudia por su potencial como bloque de construcción en la síntesis de moléculas más complejas.
Biología
Biológicamente, este compuesto puede exhibir diversas actividades como antimicrobianas, antifúngicas o anticancerígenas, lo que lo convierte en un candidato para el desarrollo de fármacos.
Medicina
En medicina, los derivados de pirrolidinonas a menudo se exploran por su potencial terapéutico en el tratamiento de enfermedades como el cáncer, las infecciones y los trastornos neurológicos.
Industria
Industrialmente, estos compuestos se pueden utilizar en el desarrollo de nuevos materiales, incluidos polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de (3E)-3-(4-bromobenzylidene)-1-(2,4-dimetilfenil)-5-fenil-1,3-dihidro-2H-pirrol-2-ona implica su interacción con dianas moleculares específicas, como enzimas o receptores. Estas interacciones pueden modular vías biológicas, lo que lleva a los efectos biológicos observados. Por ejemplo, podría inhibir una enzima particular involucrada en la proliferación celular, exhibiendo así actividad anticancerígena.
Comparación Con Compuestos Similares
Compuestos similares
- (3E)-3-(4-clorobenzylidene)-1-(2,4-dimetilfenil)-5-fenil-1,3-dihidro-2H-pirrol-2-ona
- (3E)-3-(4-fluorobenzylidene)-1-(2,4-dimetilfenil)-5-fenil-1,3-dihidro-2H-pirrol-2-ona
Singularidad
La singularidad de (3E)-3-(4-bromobenzylidene)-1-(2,4-dimetilfenil)-5-fenil-1,3-dihidro-2H-pirrol-2-ona radica en su patrón de sustitución específico, que puede influir en su reactividad química y actividad biológica. La presencia del átomo de bromo, por ejemplo, puede mejorar su capacidad para participar en enlaces de halógeno, lo que podría generar interacciones únicas con dianas biológicas.
Propiedades
Fórmula molecular |
C25H20BrNO |
|---|---|
Peso molecular |
430.3 g/mol |
Nombre IUPAC |
(3E)-3-[(4-bromophenyl)methylidene]-1-(2,4-dimethylphenyl)-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C25H20BrNO/c1-17-8-13-23(18(2)14-17)27-24(20-6-4-3-5-7-20)16-21(25(27)28)15-19-9-11-22(26)12-10-19/h3-16H,1-2H3/b21-15+ |
Clave InChI |
LWCSAZNNKXZKQO-RCCKNPSSSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)N2C(=C/C(=C\C3=CC=C(C=C3)Br)/C2=O)C4=CC=CC=C4)C |
SMILES canónico |
CC1=CC(=C(C=C1)N2C(=CC(=CC3=CC=C(C=C3)Br)C2=O)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-hydroxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697755.png)
![N'-[(E)-[3-(Benzyloxy)phenyl]methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11697758.png)
![2-bromo-5-nitro-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11697763.png)
![(4Z)-1-(3-chloro-4-methylphenyl)-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11697770.png)
![(4Z)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697773.png)

![(2E)-2-(3-bromobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11697787.png)
![N'-[(E)-(2,6-Dichlorophenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11697793.png)


![(5E)-5-[(5-bromofuran-2-yl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11697815.png)
![3-chloro-N-{(5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B11697816.png)
![5,6-dichloro-2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11697820.png)
![2-(3,4-dimethylphenoxy)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B11697822.png)
